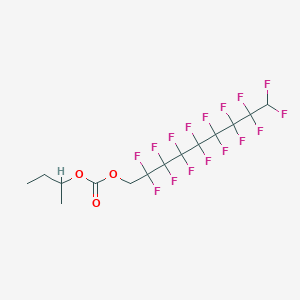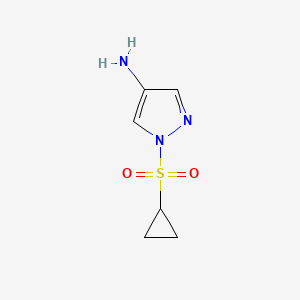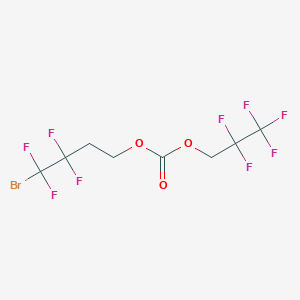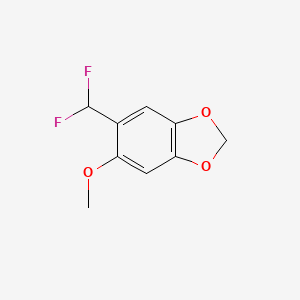
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with difluoromethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(Difluoromethyl)-6-formyl-1,3-benzodioxole, while reduction of the difluoromethyl group can produce 5-(Methyl)-6-methoxy-1,3-benzodioxole.
Scientific Research Applications
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as hydroxyl or thiol groups. This allows the compound to engage in hydrogen bonding and other interactions with enzymes and receptors, thereby modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-6-methoxy-1,3-benzodioxole
- 5-(Methyl)-6-methoxy-1,3-benzodioxole
- 5-(Chloromethyl)-6-methoxy-1,3-benzodioxole
Uniqueness
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C9H8F2O3/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3,9H,4H2,1H3 |
InChI Key |
GYWAJWNZPAOSIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C(F)F)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




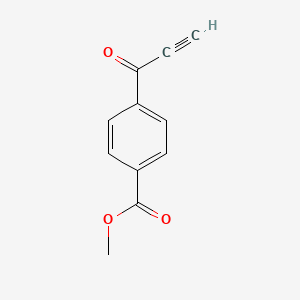
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

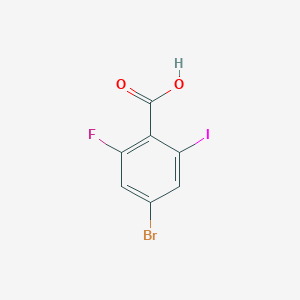

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
